(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid; cyclohexanamine
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Overview
Description
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate used primarily in biochemical and molecular biology applications. It is known for its ability to produce a colored precipitate upon enzymatic cleavage, making it useful for detecting enzyme activity, particularly beta-glucuronidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt involves several steps, starting with the preparation of the indole derivative. The indole is chlorinated to introduce the chloro group at the 6-position. This intermediate is then glycosylated with beta-D-glucuronic acid to form the glucuronide. Finally, the compound is reacted with cyclohexylamine to form the cyclohexylammonium salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt primarily undergoes enzymatic hydrolysis. When exposed to beta-glucuronidase, the compound is cleaved to release 6-chloro-3-indolyl, which then undergoes further reactions to form a colored precipitate .
Common Reagents and Conditions
Enzymatic Hydrolysis: Beta-glucuronidase is the primary enzyme used to cleave the glucuronide bond.
Reaction Conditions: The reaction is typically carried out in aqueous buffer solutions at physiological pH and temperature
Major Products
The major product formed from the enzymatic hydrolysis of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is 6-chloro-3-indolyl, which further reacts to form a colored precipitate .
Scientific Research Applications
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic substrate in various assays to detect the presence of beta-glucuronidase
Biology: Employed in histochemical analysis to visualize enzyme activity in tissue samples
Medicine: Utilized in diagnostic tests to detect bacterial infections, particularly those caused by Escherichia coli, which produce beta-glucuronidase
Industry: Applied in quality control processes to monitor contamination in food and water samples
Mechanism of Action
The mechanism of action of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt involves its cleavage by beta-glucuronidase. The enzyme hydrolyzes the glucuronide bond, releasing 6-chloro-3-indolyl. This intermediate then undergoes oxidation to form a colored precipitate, which can be easily detected .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt: Another chromogenic substrate that produces a blue precipitate upon enzymatic cleavage
5-Bromo-6-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt: Similar to the above compound but produces a magenta precipitate
Uniqueness
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is unique in its ability to produce a salmon-colored precipitate, which can be advantageous in certain applications where a distinct color contrast is needed .
Properties
IUPAC Name |
6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO7.C6H13N/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXWVPSZSVEFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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